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Compound of Interest

Compound Name: 2-Methoxy-2-octen-4-one

Cat. No.: B15481188

A detailed guide for researchers and product development professionals on the sensory
properties of key flavor compounds, offering insights into their distinct profiles and the
methodologies used for their evaluation.

While specific sensory data for 2-Methoxy-2-octen-4-one is not readily available in published
literature, a comparative analysis of structurally related and commercially significant
unsaturated ketones can provide valuable insights for flavor research and development. This
guide focuses on the sensory profiles of three such compounds: 2-Octen-4-one, 1-Octen-3-
one, and -Damascone, detailing their flavor characteristics, odor thresholds, and the
experimental protocols used to determine these properties.

Comparative Sensory Profiles

The sensory attributes of these selected flavor compounds are summarized below, highlighting
their diverse and often complex flavor profiles.
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Flavor
Compound

Chemical Molecular

Structure Formula

Flavor Profile
Descriptors

Odor
Threshold (in
water)

2-Octen-4-one

C=C(C)C(=0)CC
cc

CsH140

Sweet, fruity,
slightly musty,
characteristic
fresh strawberry,
yeasty, jammy,
tropical fruity,
mushroom,
metallic.[1][2][3]

Not available

1-Octen-3-one

C=CC(=0)CCCC
C

CsH140

Mushroom-like,
earthy, metallic,
herbal, musty,
dirty, with
nuances of
cabbage,
broccoli, fish,
and chicken.[4]

[5][6]

0.03-1.12
Hg/L[5][7]

[3-Damascone

C1(C(C)=CC(C)=
C1)C(=0)C=CC

C13H200

Fruity, floral,
rosy, with notes
of black currant,
plum, honey, and
tobacco.[8][9][10]
[11]

Not available

Experimental Protocols in Sensory Analysis

The sensory data presented in this guide are typically obtained through a combination of

instrumental analysis and human sensory evaluation panels. Understanding these

methodologies is crucial for interpreting the data and for designing further sensory studies.

Gas Chromatography-Olfactometry (GC-O)
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Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active
compounds in a sample.[12] In a typical GC-O setup, a sample containing volatile compounds
is injected into a gas chromatograph, which separates the individual compounds. The effluent
from the GC column is then split, with one portion going to a chemical detector (like a mass
spectrometer for identification) and the other to a sniffing port where a trained sensory panelist
or "assessor" can smell the eluting compounds and describe their odor characteristics.
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Sensory Evaluation Panels

Sensory evaluation relies on trained human subjects to assess the flavor and aroma of
substances.[13][14][15][16][17] These panels can be used for various purposes:

o Descriptive Analysis: A trained panel identifies and quantifies the specific sensory attributes

of a product.

e Discrimination Tests: These tests determine if there is a detectable difference between

samples (e.g., triangle test, duo-trio test).

o Affective Tests: These tests gauge the preference or liking of a product by consumers (e.qg.,

hedonic scaling).

The selection and training of panelists are critical to ensure the reliability and validity of the

results.
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Conclusion

While the sensory profile of 2-Methoxy-2-octen-4-one remains to be fully characterized, the
analysis of structurally similar unsaturated ketones provides a valuable framework for
predicting its potential flavor attributes. 2-Octen-4-one offers a profile ranging from fruity and
sweet to musty and metallic, while 1-Octen-3-one is distinctly characterized by its mushroom
and earthy notes. In contrast, 3-Damascone presents a much more complex floral and fruity
profile. Researchers and flavor chemists can leverage this comparative data and the outlined
experimental methodologies to guide the development of new flavor formulations and to further
investigate the sensory properties of novel compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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